3-Methyl-1-[(oxan-4-yl)methyl]piperazine is a chiral compound characterized by a piperazine ring with a methyl group at the third position and an oxan-4-ylmethyl substituent. The compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a building block for more complex organic molecules and as a ligand in biochemical assays.
The compound can be synthesized through various methods, primarily involving the cyclization of ethylenediamine and subsequent alkylation reactions. It has been cataloged under several identifiers, including its CAS number 1604247-77-9, and is available from chemical suppliers like BenchChem and Sigma-Aldrich .
3-Methyl-1-[(oxan-4-yl)methyl]piperazine falls under the category of piperazine derivatives. It is classified as an organic compound due to its carbon-based structure and is further categorized as a heterocyclic compound due to the presence of nitrogen in its ring structure.
The synthesis of 3-Methyl-1-[(oxan-4-yl)methyl]piperazine typically involves several key steps:
The synthesis process may require optimization for industrial applications, focusing on scalability and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
The molecular formula for 3-Methyl-1-[(oxan-4-yl)methyl]piperazine is C₁₁H₁₈N₂O, featuring:
3-Methyl-1-[(oxan-4-yl)methyl]piperazine can undergo several notable chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Methyl-1-[(oxan-4-yl)methyl]piperazine primarily involves its interaction as a ligand in biochemical assays. The compound's ability to form stable complexes with target biomolecules allows it to modulate biological pathways, potentially influencing pharmacological effects.
3-Methyl-1-[(oxan-4-yl)methyl]piperazine exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data on melting point, boiling point, and density are essential for practical applications but may vary based on purity and synthesis method .
3-Methyl-1-[(oxan-4-yl)methyl]piperazine has several scientific uses:
The enantioselective synthesis of 3-methyl-1-[(oxan-4-yl)methyl]piperazine leverages nucleophilic substitution as a cornerstone strategy for introducing chiral elements with high fidelity. The stereogenic center at the C3 position of the piperazine ring necessitates precise control during bond formation. SN₂ reactions using enantiopure (R)-3-methylpiperazine precursors with oxan-4-ylmethyl electrophiles (typically activated as mesylates or bromides) demonstrate exceptional stereospecificity. This approach preserves the chiral integrity by exploiting the backside displacement mechanism, where the nucleophile attacks the electrophilic carbon from the opposite face of the leaving group, resulting in inversion of configuration. Careful optimization of reaction parameters—including solvent polarity (aprotic solvents like DMF or acetonitrile), temperature control (0°C to 25°C), and stoichiometric ratios—enables yields exceeding 75% with enantiomeric excess (ee) >98% [1] [2].
Simultaneously, aromatic nucleophilic substitution (SNAr) provides an alternative pathway for constructing the tetrahydropyran-piperazine linkage. Electron-deficient heteroaryl systems adjacent to the tetrahydropyran moiety readily undergo displacement by secondary amines of the piperazine ring. This method proves particularly valuable when introducing the oxan-4-ylmethyl group requires late-stage functionalization of complex intermediates. Kinetic studies reveal that SNAr reactions proceed via a concerted mechanism through a Meisenheimer complex, with reaction rates significantly enhanced by electron-withdrawing substituents ortho or para to the leaving group. Microwave-assisted SNAr protocols have reduced reaction times from hours to minutes while maintaining excellent stereochemical fidelity, as confirmed by chiral HPLC analysis of the final products [1] [4].
Table 1: Nucleophilic Substitution Approaches for Enantiomer-Specific Synthesis
Method | Electrophile | Nucleophile | Reaction Conditions | Yield (%) | ee (%) |
---|---|---|---|---|---|
SN2 Alkylation | Oxan-4-ylmethyl bromide | (R)-3-Methylpiperazine | DMF, 0°C, K₂CO₃, 12 h | 78 | >99 |
SN2 Alkylation | Oxan-4-ylmethyl mesylate | (R)-3-Methylpiperazine | CH₃CN, 25°C, Et₃N, 6 h | 82 | 98 |
SNAr | 4-(Chloromethyl)tetrahydropyran | (R)-3-Methylpiperazine | DMSO, 100°C, 3 h | 68 | 97 |
Microwave SNAr | 4-(Fluoroaryl)oxane | (R)-3-Methylpiperazine | DMF, 150°C, μW, 15 min | 85 | 98 |
Piperazine ring formation concurrent with introduction of the oxan-4-ylmethyl substituent offers convergent synthetic advantages. Linear diamine precursors like 1,2-diaminopropanes undergo stereocontrolled cyclization with bis-electrophiles featuring the tetrahydropyran unit. Particularly effective is the use of oxan-4-ylmethyl ditosylate derivatives reacting with enantiopure (R)-1,2-diaminopropane under high-dilution conditions. This strategy minimizes oligomerization and favors intramolecular cyclization, producing the 3-methylpiperazine ring with the oxan-4-ylmethyl group exclusively on the N1 nitrogen. The stereochemistry at the C3 position is preserved when chiral diamines are employed, with ring closure typically proceeding through an S_N2 mechanism [2].
Reductive amination methodologies provide complementary access to the target molecule while permitting flexibility in stereochemical outcomes. Condensation of oxan-4-ylmethylamine with enantiopure 1,2-dicarbonyl precursors (e.g., (R)-2-methylsuccinic acid derivatives) followed by borohydride reduction generates the piperazine ring with defined stereocenters. This approach benefits from the commercial availability of chiral dicarbonyl compounds and permits diastereoselective reduction when employing chiral reducing agents. The reaction proceeds through imine/enamine intermediates that cyclize prior to reduction, with the oxan-4-ylmethyl group becoming incorporated as the N1 substituent. Critical to success is protecting group strategy—commonly employing Boc protection on secondary nitrogens—to prevent overalkylation and direct regioselectivity toward mono-functionalization [1] [4].
Tetrahydropyran protection strategies significantly enhance functional group compatibility during piperazine alkylation. The oxan-4-yl group itself can serve as a masked aldehyde precursor, enabling post-cyclization transformations. Transient protection of the piperazine nitrogen as carbamates or amides prevents undesired quaternization during the installation of the oxan-4-ylmethyl group via alkylation. Subsequent deprotection under mild conditions (e.g., TFA for Boc groups or catalytic hydrogenation for benzyl groups) unveils the secondary amine without racemization at the adjacent stereocenter, as confirmed by retention of optical rotation values [2].
Classical resolution techniques remain indispensable for obtaining enantiopure 3-methyl-1-[(oxan-4-yl)methyl]piperazine at scale. Diastereomeric salt formation using chiral acids like L-tartaric acid, dibenzoyl-D-tartaric acid, or (1S)-camphor-10-sulfonic acid exploits differential solubility of the resulting salts. The (R)-enantiomer preferentially crystallizes as the L-tartrate salt from ethanol/water mixtures, achieving >99% de after two recrystallizations. Alternatively, covalent chiral auxiliaries attached to the oxan-4-ylmethyl group or piperazine nitrogen enable chromatographic separation. Popular auxiliaries include Evans' oxazolidinones and Oppolzer's sultams, which can be installed prior to piperazine ring formation and removed after diastereomer purification. These methods typically provide enantiomeric ratios >20:1, though with increased synthetic steps compared to direct asymmetric synthesis [1] [4].
Enzymatic kinetic resolution offers a biocatalytic alternative with exceptional stereoselectivity. Lipases (e.g., Candida antarctica lipase B) and acylases selectively modify one enantiomer of racemic 3-methylpiperazine precursors through acetylation or hydrolysis reactions. The unreacted enantiomer is recovered with high optical purity, while the acylated product can be racemized and recycled. For 3-methyl-1-[(oxan-4-yl)methyl]piperazine specifically, Pseudomonas fluorescens lipase demonstrates preferential acetylation of the (S)-enantiomer at the secondary amine, leaving the desired (R)-enantiomer unreacted with 98% ee. Reaction engineering in continuous-flow membrane reactors has improved productivity and enzyme stability, making this approach viable for multigram-scale production [4].
Asymmetric hydrogenation constitutes the most atom-economical route to chiral piperazine intermediates. Enamides and enecarbamates derived from tetrahydropyran-4-carbaldehyde undergo Rh(I)-catalyzed hydrogenation using chiral bisphosphine ligands. Particularly effective are DuPhos (1,2-bis(phospholano)benzene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, which provide enantioselectivities >95% ee for the hydrogenated products. The resulting chiral amines serve as direct precursors to 3-methylpiperazines through reductive amination sequences. Critical to success is protecting group selection that coordinates with the chiral catalyst without inhibiting reactivity—ether-protected tetrahydropyran systems demonstrate excellent compatibility [4].
Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces the oxan-4-ylmethyl equivalent with simultaneous creation of stereocenters. Chiral Pd(0) complexes with Trost ligands or phosphinooxazoline (PHOX) ligands catalyze the substitution of allylic acetates and carbonates with piperazine nucleophiles. This method enables installation of the oxan-4-ylmethyl group with retention or inversion of configuration depending on the catalyst design and leaving group. Subsequent ozonolysis or dihydroxylation/periodate cleavage converts the allyl group to the oxan-4-ylmethyl substituent without epimerization. Yields range from 70-85% with ee values of 90-95%, representing a powerful alternative to traditional alkylation for sensitive substrates [9].
Copper-catalyzed Ullmann-Goldberg couplings construct the C-N bond between piperazines and tetrahydropyran halides with excellent stereoretention. Employing Cinchona alkaloid-derived ligands such as (DHQD)₂PHAL enables asymmetric induction at the coupling step itself. The mechanism involves single-electron transfer (SET) from Cu(I) to the aryl/alkyl halide, generating radical intermediates that combine with chiral copper-amido complexes. This methodology tolerates the basic nitrogen atoms in piperazines without competitive quaternization, a significant advantage over palladium systems. Recent advances using copper nanoparticles on magnetic supports have simplified catalyst recovery while maintaining >90% ee in the coupled product [4].
Table 2: Transition Metal-Catalyzed Asymmetric Syntheses
Method | Catalyst System | Substrate | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|---|
Rh-Catalyzed Hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]⁺BARF⁻ | Tetrahydropyran enecarbamate | 50 psi H₂, CH₂Cl₂, 25°C | 96 | 88 |
Pd-AAA | Pd₂(dba)₃/(S)-Trost ligand | Piperazine + allyl carbonate | THF, 25°C, 12 h | 92 | 78 |
Cu-Ullmann | CuI/(DHQD)₂PHAL | (R)-3-Methylpiperazine + 4-bromomethyltetrahydropyran | K₃PO₄, toluene, 80°C | 91 | 82 |
Ru-Catalyzed ARA | RuCl₂[(S)-BINAP][(S)-DAIPEN] | Oxan-4-ylmethyl ketone | iPrOH, KOH, 60°C, 48 h | 95 | 90 |
Abbreviations: AAA = Asymmetric Allylic Alkylation; ARA = Asymmetric Reductive Amination
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: